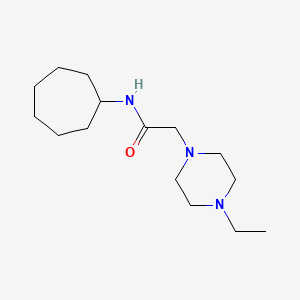![molecular formula C15H25NO3 B5387984 2-{[(CYCLOHEXYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5387984.png)
2-{[(CYCLOHEXYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Cyclohexylmethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid of cyclohexane
Preparation Methods
The synthesis of 2-{[(Cyclohexylmethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid involves several steps. One common method is the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate can then be further modified through a series of reactions to introduce the cyclohexylmethylamino group. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-{[(Cyclohexylmethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexene.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The carboxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Cyclohexylmethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in biological systems.
Comparison with Similar Compounds
2-{[(Cyclohexylmethyl)amino]carbonyl}-1-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: The parent compound, which lacks the cyclohexylmethylamino group.
Hexahydrobenzoic acid: Another derivative of cyclohexane with different functional groups.
Cyclohexylcarboxylic acid: Similar in structure but with variations in the attached functional groups
Properties
IUPAC Name |
2-(cyclohexylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h11-13H,1-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIYWUGVWUKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(cyclopropylcarbonyl)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5387907.png)

![(E)-3-(4-BROMO-2-FLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5387919.png)

![3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B5387946.png)
![(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5387951.png)
![N-[(2-fluorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5387957.png)
![2-CHLORO-4-(5-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5387963.png)

![Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B5387978.png)
![1-isobutyryl-4-({2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5387982.png)
![3-cyclopropyl-6-(3,5-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5387991.png)
![4-CHLORO-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B5387994.png)

